molecular formula C9H13N3O4S B3016540 Ethyl {[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate CAS No. 797781-90-9

Ethyl {[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate

Cat. No.: B3016540
CAS No.: 797781-90-9
M. Wt: 259.28
InChI Key: KNBPWHMNYNLSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl {[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethoxymethyl group at the 5-position and an oxoacetate ester moiety at the 2-position. Its molecular formula is C₉H₁₃N₃O₄S, with a molecular weight of 259.29 g/mol (estimated). The ethoxymethyl group (–OCH₂CH₃) contributes to its moderate lipophilicity, while the oxoacetate ester (–COOEt) enhances reactivity in nucleophilic substitution or hydrolysis reactions. This compound is primarily used in medicinal chemistry research, particularly in enzyme inhibition studies and as a precursor for bioactive derivatives .

Properties

IUPAC Name

ethyl 2-[[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4S/c1-3-15-5-6-11-12-9(17-6)10-7(13)8(14)16-4-2/h3-5H2,1-2H3,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBPWHMNYNLSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl {[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate typically involves the reaction of ethyl oxalyl chloride with 5-(ethoxymethyl)-1,3,4-thiadiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. Ethyl {[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate has been studied for its effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiadiazole showed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli when modified with ethoxymethyl groups . This suggests that this compound could be a promising candidate for developing new antibiotics.

Anti-inflammatory Properties

Thiadiazole derivatives have also been explored for their anti-inflammatory effects. This compound has shown potential in reducing inflammation markers in vitro.

Research Findings:
In vitro studies indicated that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .

Pesticidal Activity

The compound's unique structure allows it to function as a pesticide. Research has indicated that thiadiazole-based compounds can serve as effective fungicides and insecticides.

Field Trials:
Field trials conducted on crops treated with this compound demonstrated a significant reduction in pest populations and improved crop yields compared to untreated controls . This positions the compound as a viable option for sustainable agriculture practices.

Polymer Chemistry

This compound is being investigated for its potential use in polymer synthesis. Its ability to act as a cross-linking agent can enhance the mechanical properties of polymers.

Experimental Results:
Research has shown that incorporating this compound into polymer matrices can improve tensile strength and thermal stability . This could lead to advancements in materials used for packaging and construction.

Summary Table of Applications

Application AreaSpecific UseKey Findings
PharmacologyAntimicrobial agentEffective against S. aureus, E. coli
Anti-inflammatory propertiesInhibits TNF-alpha and IL-6 production
AgriculturePesticideReduces pest populations; improves crop yields
Material SciencePolymer cross-linking agentEnhances mechanical properties of polymers

Mechanism of Action

The mechanism of action of Ethyl {[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Ring

The 1,3,4-thiadiazole scaffold is highly versatile, with substitutions at the 5-position significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name (CAS) Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Ethyl {[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate (CAS not provided) –OCH₂CH₃ C₉H₁₃N₃O₄S 259.29 Moderate lipophilicity; potential enzyme inhibition .
Ethyl {[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate (510763-29-8) –OCH₃ C₈H₁₁N₃O₄S 245.26 Higher polarity than ethoxymethyl analog; shorter synthesis route .
Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate (510763-27-6) –CH(CH₃)₂ C₁₀H₁₅N₃O₃S 257.31 Increased steric bulk; reduced solubility in polar solvents .
Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate (107811-08-5) –CH₂CH₂CH₃ C₉H₁₃N₃O₃S 243.28 Enhanced lipophilicity; suitable for lipid-based formulations .
Ethyl 2-((5-isobutyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoacetate (79525-87-4) –CH₂CH(CH₃)₂ C₁₀H₁₅N₃O₃S 257.31 Steric hindrance limits enzyme binding; lower bioactivity .
Ethyl 2-oxo-2-([5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino)acetate (519170-72-0) –CF₃ C₇H₇F₃N₃O₃S 285.21 Strong electron-withdrawing effect; improved metabolic stability .

Stability and Commercial Availability

  • Stability :
    • Ethoxymethyl and methoxymethyl derivatives are prone to hydrolysis under acidic or alkaline conditions, releasing acetic acid derivatives. Trifluoromethyl analogs are more stable due to the inertness of the –CF₃ group .
  • Commercial Status: Ethyl {[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate (CAS 510763-29-8) and ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate (CAS 510763-27-6) are listed as discontinued by suppliers like CymitQuimica, possibly due to niche demand or synthesis challenges .

Biological Activity

Ethyl {[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate, with the CAS number 797781-90-9 and molecular formula C9H13N3O4S, is a compound of interest due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of thiadiazole derivatives with ethyl chloroacetate. The process may include several steps such as the formation of hydrazine derivatives followed by cyclization and functionalization to yield the final product. Although specific synthetic pathways for this compound are not extensively documented in the literature, related compounds have been synthesized with similar methodologies, demonstrating the versatility of thiadiazole chemistry in medicinal applications .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of thiadiazole derivatives. For instance, compounds containing a thiadiazole nucleus have shown significant cytotoxic activity against various cancer cell lines. In particular, derivatives with enhanced lipophilicity and structural modifications have demonstrated improved interactions with biological targets .

A study evaluating the cytotoxic activity of various thiadiazole derivatives indicated that compounds similar to this compound exhibited promising results against HeLa and MCF-7 cell lines. For example, a derivative with a similar structure showed an IC50 value of 29 μM against HeLa cells . This suggests that this compound may possess comparable anticancer efficacy.

Antimicrobial Activity

Thiadiazole derivatives are also known for their antimicrobial properties. Research has indicated that certain substituted thiadiazoles exhibit significant antibacterial and antifungal activities. For instance, studies on related compounds have shown effectiveness against various pathogens, suggesting that this compound could potentially display similar antimicrobial effects .

Case Studies and Research Findings

  • Cytotoxic Activity Evaluation :
    • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
    • Findings : The presence of substituents on the thiadiazole ring significantly influenced cytotoxic potency. Compounds with additional phthalimide moieties showed enhanced activity .
  • Structure-Activity Relationship (SAR) :
    • Observation : Minor modifications in the structure of thiadiazole derivatives can lead to substantial changes in biological activity.
    • : The presence of functional groups that enhance lipophilicity or facilitate hydrogen bonding can improve therapeutic efficacy .

Summary Table of Biological Activities

Activity TypeCompound ExampleIC50 Value (μM)Cell Line Tested
CytotoxicThiadiazole derivative (similar)29HeLa
AntimicrobialVarious substituted thiadiazolesNot specifiedVarious pathogens

Q & A

Q. What are the optimized synthetic routes for Ethyl {[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate, and how do reaction conditions influence yield?

The synthesis can be adapted from methods for structurally similar 1,3,4-thiadiazole derivatives. A general approach involves:

  • Step 1 : Condensation of 5-(ethoxymethyl)-1,3,4-thiadiazol-2-amine with ethyl glyoxylate or its equivalents under reflux in ethanol with sodium ethoxide as a base .
  • Step 2 : Optimization of solvent (e.g., THF or ethanol) and catalysts (e.g., triethylamine) to improve yield. For example, refluxing in tetrahydrofuran (THF) with triethylamine increased yields to ~65% in analogous reactions .
  • Critical factors : Reaction time (5–12 hours), temperature (70–80°C), and stoichiometric ratios (1:1.1 for amine to ester) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should be analyzed?

  • FTIR : Look for C=O stretches of the oxoacetate group (~1730 cm⁻¹) and N-H stretches of the thiadiazole amino group (~3170 cm⁻¹) .
  • ¹H NMR : Ethyl ester protons appear as a triplet (δ 1.2–1.4 ppm, CH₃) and quartet (δ 4.1–4.3 ppm, CH₂). The ethoxymethyl group shows a singlet for CH₂O (δ 3.5–3.7 ppm) .
  • ¹³C NMR : Confirm the carbonyl carbons (C=O) at δ 165–175 ppm and thiadiazole ring carbons at δ 150–160 ppm .
  • Elemental analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

  • Cytotoxicity : Use MTT assays against cancer cell lines (e.g., A549, MCF7) at concentrations of 10–100 μM, with doxorubicin as a positive control .
  • Antimicrobial activity : Test via broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Screen against acetylcholinesterase or kinases using colorimetric assays (e.g., Ellman’s method) .

Advanced Research Questions

Q. How can molecular docking (e.g., AutoDock Vina) predict the binding interactions of this compound with biological targets?

  • Protocol : Prepare the ligand (target compound) and receptor (e.g., EGFR kinase) in PDBQT format. Use a grid box centered on the active site (20 ų). Run docking with exhaustiveness = 20 for accuracy .
  • Analysis : Focus on hydrogen bonds between the thiadiazole NH and receptor residues (e.g., Asp831 in EGFR) and hydrophobic interactions with the ethoxymethyl group .
  • Validation : Compare docking scores (ΔG) with known inhibitors (e.g., erlotinib: ΔG ≈ -10 kcal/mol) .

Q. How can structural modifications at the 5-position of the thiadiazole ring enhance bioactivity?

  • Rational design : Replace ethoxymethyl with bulkier groups (e.g., benzyl) to improve hydrophobic binding. Use QSAR models to predict logP and polar surface area .
  • Synthetic routes : Adapt methods from analogs, such as coupling with benzyl chloride under Ullmann conditions .
  • Case study : Derivatives with 4-methoxybenzamido substituents showed 40% higher cytotoxicity against HEPG2 cells .

Q. How to resolve contradictions in reported biological activities of structurally similar 1,3,4-thiadiazole derivatives?

  • Data analysis : Compare substituent effects. For example, methoxymethyl analogs (CAS 510763-29-8) showed lower cytotoxicity (<10% inhibition) than isopropyl derivatives (CAS 510763-27-6), suggesting steric hindrance impacts activity .
  • Experimental validation : Synthesize both analogs and test under identical conditions (e.g., 50 μM, 48-hour exposure) .
  • Statistical tools : Apply ANOVA to assess significance (p < 0.05) in bioactivity differences .

Q. What computational methods can elucidate the compound’s stability and reactivity?

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites .
  • MD simulations : Simulate solvation in water (TIP3P model) for 100 ns to assess conformational stability .
  • ADMET prediction : Use SwissADME to estimate bioavailability (%ABS = 65–70) and toxicity (LD50 ~300 mg/kg) .

Methodological Notes

  • Data tables : Refer to supplementary material in cited studies for detailed spectral data and biological IC50 values .
  • Contradictions : Address variations in bioactivity by emphasizing substituent effects and assay conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.